molecular formula C5H6Br2N2 B1377051 4-(Bromomethyl)pyrimidine hydrobromide CAS No. 1373223-84-7

4-(Bromomethyl)pyrimidine hydrobromide

Cat. No. B1377051
CAS RN: 1373223-84-7
M. Wt: 253.92 g/mol
InChI Key: POXGELXMMJWSRC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It has a molecular weight of 252.93 and its empirical formula is C6H6BrN·HBr .


Synthesis Analysis

This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It may be used in the preparation of various compounds such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .


Molecular Structure Analysis

The SMILES string representation of the molecule is Br[H].BrCc1ccncc1 . The InChI key is VAJUUDUWDNCECT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 185.0 to 191.0 °C . It is soluble in water .

Scientific Research Applications

Synthesis of Nucleoside Analogs

4-(Bromomethyl)pyrimidine hydrobromide: is utilized in the synthesis of nucleoside analogs, which are vital components in antiviral and anticancer drugs. For instance, it can be used to prepare modified uridine and thymidine derivatives that mimic the natural nucleosides in DNA but carry specific functional groups that can interfere with DNA replication in pathogens or cancer cells .

Development of Molecular Probes

This compound serves as a precursor in the development of molecular probes used in biochemical assays. These probes can bind to specific enzymes or nucleic acid sequences, allowing researchers to track biological processes or diagnose diseases by detecting the presence of these probes .

Creation of Liquid Crystals

Researchers use 4-(Bromomethyl)pyrimidine hydrobromide to synthesize liquid crystal materials. These materials have applications in display technologies, such as those used in smartphones and televisions, due to their ability to modulate light .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, this compound is used to create intermediates for organic light-emitting diodes (OLEDs). OLEDs are used in a variety of displays and lighting systems because of their high efficiency and quality of light emission .

Polymer Chemistry

4-(Bromomethyl)pyrimidine hydrobromide: is involved in the modification of polymers. By attaching pyrimidine groups to polymer chains, researchers can alter the physical properties of the material, such as thermal stability and solubility, which is beneficial for industrial applications .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize small molecules that can act as pharmaceutical agents. These agents can be designed to target specific proteins or pathways involved in diseases, leading to the development of new medications .

Safety and Hazards

4-(Bromomethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

4-(Bromomethyl)pyrimidine hydrobromide, as a bromomethyl compound, likely interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the bromomethyl compound to its target molecule. This can result in changes to the target molecule’s structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)pyrimidine hydrobromide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

properties

IUPAC Name

4-(bromomethyl)pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXGELXMMJWSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855939
Record name 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)pyrimidine hydrobromide

CAS RN

1373223-84-7
Record name 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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